N-(2-chloro-6-methylphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
Description
N-(2-chloro-6-methylphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a thieno[3,2-d]pyrimidinone derivative with an acetamide side chain. The molecule features a bicyclic thienopyrimidinone core substituted with a 2-fluorobenzyl group at position 3 and a 2-chloro-6-methylphenyl moiety via an acetamide linker.
Properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN3O3S/c1-13-5-4-7-15(23)19(13)25-18(28)12-26-17-9-10-31-20(17)21(29)27(22(26)30)11-14-6-2-3-8-16(14)24/h2-10,17,20H,11-12H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEQYLRICKUXDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-6-methylphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including antibacterial and anticancer properties.
Chemical Structure
The compound's structure can be broken down into several key components:
- Thienopyrimidine core : A fused ring system that is known for various biological activities.
- Chloro and fluoro substituents : These halogen atoms can influence the compound's reactivity and biological interactions.
Antibacterial Activity
Research indicates that compounds with thienopyrimidine structures exhibit significant antibacterial properties. For instance, related compounds have shown effectiveness against a range of Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Tested Strains | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4c | Staphylococcus aureus | 12.5 µg/mL |
| 4e | Escherichia coli | 25 µg/mL |
| 5c | Mycobacterium tuberculosis | 10 µg/mL |
The above table summarizes findings where compounds structurally similar to this compound were tested for antibacterial activity. The presence of specific substituents such as amido or imino side chains appears essential for enhancing antimicrobial efficacy .
Anticancer Properties
Recent studies have also explored the anticancer potential of thienopyrimidine derivatives. These studies often utilize multicellular spheroid models to assess drug efficacy in a more physiologically relevant environment.
Case Study: Screening for Anticancer Activity
In a study conducted by Fayad et al., a library of thienopyrimidine derivatives was screened for anticancer activity against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects at low micromolar concentrations. Notably, the compound demonstrated:
- IC50 Values : Ranging from 5 to 15 µM against different cancer cell lines.
- Mechanism of Action : Involvement of apoptosis pathways was suggested through caspase activation assays.
Toxicity Studies
Toxicity assessments are crucial in determining the safety profile of new compounds. Hemolytic assays were performed on the most potent derivatives to evaluate their safety. The results indicated that these compounds were non-toxic up to concentrations of 200 µmol/L .
Table 2: Toxicity Profile
| Compound Name | Hemolytic Concentration (MHC) |
|---|---|
| 4c | >200 µmol/L |
| 4e | >200 µmol/L |
| 5c | >200 µmol/L |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Compound A : N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide (CAS 1105223-65-1)
- Core: Thieno[3,2-d]pyrimidin-4(3H)-one with a phenyl group at position 6.
- Substituents : 2-Chloro-4-methylphenyl acetamide.
- Key Differences : Lack of the 2-fluorobenzyl group and a single dioxo group (vs. 2,4-dioxo in the target compound). This reduces electronegativity and may alter binding affinity to hydrophobic enzyme pockets .
Compound B : 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide (ZINC2719983)
- Core: Thieno[3,2-d]pyrimidinone with a sulfanyl linker.
- Substituents : 4-Chlorophenyl on the core and 2-trifluoromethylphenyl on the acetamide.
- The trifluoromethyl group increases lipophilicity compared to the target compound’s 2-fluorobenzyl group .
Substituent Effects on Bioactivity
- Fluorine vs. Chlorine : The 2-fluorobenzyl group in the target compound enhances metabolic stability compared to chlorine in Compound A, which may increase hepatic clearance .
- Trifluoromethyl vs. Methyl : Compound B’s CF3 group improves membrane permeability but may raise toxicity risks due to prolonged half-life .
Computational Similarity Analysis
Using Tanimoto coefficients (MACCS fingerprints):
Research Findings and Implications
- Kinase Inhibition : The target compound’s 2,4-dioxo group mimics ATP-binding motifs in kinases, as seen in BMS-354825 (a dual Src/Abl inhibitor) .
- Metabolic Stability : Fluorine substitution reduces oxidative metabolism, as observed in Compound B’s trifluoromethyl group .
- Toxicity : The 2-chloro-6-methylphenyl group may pose hepatotoxicity risks, analogous to chlorinated aromatics in agricultural chemicals () .
Q & A
Q. What are the standard synthetic routes for N-(2-chloro-6-methylphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl}acetamide?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the thieno[3,2-d]pyrimidinone core via cyclization of mercaptonicotinonitrile intermediates under basic conditions.
- Step 2 : Introduction of the 2-fluorobenzyl group at position 3 using alkylation or nucleophilic substitution.
- Step 3 : Acetamide coupling via condensation of the thienopyrimidinone intermediate with N-(2-chloro-6-methylphenyl)chloroacetamide in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like DMF . Characterization relies on ¹H/¹³C NMR , mass spectrometry , and HPLC for purity validation .
Q. How is the molecular structure of this compound validated experimentally?
Key techniques include:
- X-ray crystallography to resolve the 3D arrangement of the thienopyrimidinone core and substituents (e.g., 2-fluorobenzyl orientation) .
- 2D NMR (COSY, HSQC) to confirm connectivity, particularly for distinguishing between regioisomers in the acetamide linkage .
- FT-IR spectroscopy to verify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the dioxo-pyrimidinone moiety) .
Q. What solubility and stability profiles are critical for in vitro assays?
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (e.g., PBS) with surfactants (e.g., Tween-80) for colloidal stability. Limited solubility in polar solvents may require sonication or heating .
- Stability : Monitor via LC-MS under physiological conditions (37°C, pH 7.4) to assess degradation kinetics. Thienopyrimidinone derivatives are prone to hydrolysis under strongly acidic/basic conditions .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
- Dose-response validation : Replicate assays (e.g., IC₅₀ in cancer cell lines) with standardized protocols to rule out batch-to-batch variability .
- Target engagement studies : Use surface plasmon resonance (SPR) or thermal shift assays to confirm direct binding to purported targets (e.g., kinases, polymerases) .
- Metabolite screening : Identify if observed discrepancies arise from in situ metabolite interference using HPLC-MS/MS .
Q. What strategies optimize the compound’s selectivity for therapeutic targets?
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., 2-fluorophenyl vs. 4-fluorophenyl) to assess impact on potency/selectivity .
- Molecular docking : Model interactions with target proteins (e.g., ATP-binding pockets) to prioritize derivatives with enhanced binding affinity .
- Off-target screening : Use kinase profiling panels or proteome-wide affinity pulldowns to identify unintended interactions .
Q. What in vitro models are appropriate for evaluating anticancer potential?
- Cell viability assays : MTT or CellTiter-Glo® in panels (e.g., NCI-60) to assess broad-spectrum activity .
- Mechanistic studies : Apoptosis (Annexin V/PI staining), cell cycle arrest (flow cytometry), and migration/invasion assays (Boyden chamber) .
- Resistance profiling : Co-treatment with P-glycoprotein inhibitors (e.g., verapamil) to evaluate efflux pump-mediated resistance .
Q. How can synthetic yields be improved without compromising purity?
- Catalyst optimization : Replace traditional bases with organocatalysts (e.g., DBU) for milder reaction conditions .
- Flow chemistry : Implement continuous flow systems for precise control of reaction parameters (temperature, residence time) .
- Purification : Use preparative HPLC with gradient elution instead of column chromatography to reduce solvent waste and improve recovery .
Data Analysis & Interpretation
Q. How should researchers address variability in IC₅₀ values across cell lines?
- Normalize data to internal controls (e.g., housekeeping genes) and account for cell doubling times.
- Cross-validate with orthogonal assays (e.g., clonogenic survival vs. ATP-based viability) .
- Leverage omics data (transcriptomics/proteomics) to correlate sensitivity with target expression levels .
Q. What computational tools predict metabolic liabilities?
- ADMET predictors : Use software like Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism and potential reactive metabolites .
- In silico metabolite prediction : Tools like Meteor (Lhasa Limited) to simulate Phase I/II biotransformation pathways .
Experimental Design
Q. What controls are essential for in vivo pharmacokinetic studies?
- Vehicle controls : Administer DMSO/PBS mixtures to rule out solvent toxicity.
- Positive controls : Include a reference compound with known bioavailability (e.g., imatinib for kinase-targeted studies) .
- Tissue distribution : Use radiolabeled analogs (³H/¹⁴C) for quantitative biodistribution analysis .
Advanced Characterization
Q. How can crystallography resolve regiochemical ambiguities in the thienopyrimidinone core?
Q. What techniques quantify target engagement in live cells?
- Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of target proteins upon compound binding .
- Fluorescence polarization : Use labeled probe molecules to measure competitive displacement in cell lysates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
